Product packaging for 4-(p-Tert-butylphenoxy)anisole(Cat. No.:)

4-(p-Tert-butylphenoxy)anisole

Cat. No.: B13942948
M. Wt: 256.34 g/mol
InChI Key: ZTRSFWRMWQBOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(p-Tert-butylphenoxy)anisole is a high-purity organic compound offered for research and development purposes. This anisole derivative features a tert-butylphenoxy moiety, a structural motif found in various specialty chemicals. Compounds with similar structural elements are investigated in materials science, particularly in the development of liquid crystals and advanced polymers, where they can influence phase behavior and material properties . In chemical synthesis, this compound may serve as a key intermediate or model substrate for studying reaction pathways such as ether formation, Friedel-Crafts alkylation, and hydrodeoxygenation (HDO) processes, which are relevant in the valorization of biomass-derived feedstocks . Researchers also utilize such structurally well-defined molecules to explore structure-activity relationships, molecular recognition, and as building blocks for more complex architectures like calixarenes . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any consumer applications. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O2 B13942948 4-(p-Tert-butylphenoxy)anisole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-tert-butyl-4-(4-methoxyphenoxy)benzene

InChI

InChI=1S/C17H20O2/c1-17(2,3)13-5-7-15(8-6-13)19-16-11-9-14(18-4)10-12-16/h5-12H,1-4H3

InChI Key

ZTRSFWRMWQBOAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies for Substituted Diaryl Ethers and Analogs

Strategies for Carbon-Oxygen Bond Formation in Aromatic Ether Synthesis

Ullmann-type Coupling and its Advancements for Diaryl Ether Construction

The Ullmann condensation, first reported in 1905, is a classical method for forming diaryl ethers through the copper-catalyzed reaction of an alkali phenoxide with an aryl halide. scielo.org.mx The traditional protocol, however, often requires harsh reaction conditions, such as high temperatures (100-220 °C) and stoichiometric amounts of copper, which can limit its applicability. scielo.org.mxbeilstein-journals.org The reactivity of the aryl halide follows the general trend of I > Br > Cl >> F. scielo.org.mx

Significant advancements have been made to overcome the limitations of the classical Ullmann reaction. The introduction of various ligands has been shown to accelerate the reaction and allow for milder conditions. beilstein-journals.org For instance, the use of N,N- and N,O-chelating ligands can considerably reduce the reaction temperature. beilstein-journals.org Researchers have successfully employed multidentate ligands with a 5–10 mol % catalyst loading at temperatures between 90–110 °C. beilstein-journals.org The development of new ligand systems, such as those based on salicylaldimine, has enabled the successful coupling of aryl bromides and iodides with various phenols in good yields under mild conditions. rhhz.net The use of copper nanoparticles (CuNPs) and copper oxide nanoparticles (CuO-NPs) as catalysts has also been explored, with some reactions proceeding at room temperature or under microwave irradiation. mdpi.com These modern adaptations have greatly expanded the substrate scope and functional group tolerance of the Ullmann-type coupling. mdpi.com

Catalyst SystemLigand/AdditiveTemperature (°C)Key Features
Copper PowderNone (Classical)~200Stoichiometric copper, harsh conditions beilstein-journals.org
Copper IodideMultidentate Ligands90-110Reduced catalyst loading, milder conditions beilstein-journals.org
Copper(I) SaltSalicylaldimineMildGood yields for aryl bromides and iodides rhhz.net
Cu-NanoparticlesNone50-60Mild conditions, high selectivity mdpi.com
CuO-NanocubesNoneRoom Temp.Gentle method for biphenyl (B1667301) ether derivatives mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for Diaryl Ethers

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for C-O bond formation, have emerged as a powerful alternative to the Ullmann reaction for diaryl ether synthesis. beilstein-journals.orgorganic-chemistry.org These methods generally offer milder reaction conditions and broader substrate scope. The development of specialized ligands has been crucial to the success of these reactions, allowing for the coupling of a wide variety of aryl halides and phenols, including those with electron-withdrawing or electron-donating groups. organic-chemistry.org

Recent advancements have focused on expanding the utility of this methodology. For example, decarbonylative etherification of aromatic esters using a palladium catalyst with a specific diphosphine ligand has been developed as a novel route to diaryl ethers. acs.orgresearchgate.net This reaction can be performed on a gram scale with excellent yields and can be applied in both intramolecular and intermolecular settings. acs.org Furthermore, palladium-catalyzed direct arylation of weakly acidic sp³–hybridized C–H bonds has been utilized to synthesize complex diarylated pyridine (B92270) derivatives. nih.gov

CatalystLigandReactantsKey Features
PalladiumVarious Phosphine (B1218219) LigandsAryl Halides + PhenolsMild conditions, broad scope beilstein-journals.orgorganic-chemistry.org
PalladiumDiphosphine LigandAromatic Esters + PhenolsDecarbonylative etherification acs.orgresearchgate.net
Pd(NIXANTPHOS)NIXANTPHOS4-pyridylmethyl 2-aryl ethers + Aryl BromidesDiarylation of 4-pyridylmethyl ethers nih.gov

Nickel-Catalyzed Transformations for Anisole (B1667542) Derivative Synthesis

Nickel catalysis has gained prominence as a more cost-effective alternative to palladium for various cross-coupling reactions. In the context of anisole derivatives, nickel-catalyzed reactions have been developed for the cleavage and functionalization of the C(Ar)-OMe bond. nih.govacs.orgacs.org This allows for the use of readily available anisole derivatives as building blocks in the synthesis of more complex molecules.

A significant breakthrough is the development of an enantioconvergent transformation of racemic anisole derivatives through nickel-catalyzed dynamic kinetic asymmetric cross-coupling. acs.orgacs.orgresearchgate.net This method allows for the synthesis of versatile axially chiral heterobiaryls. acs.orgacs.org Mechanistic studies suggest that the enantioconvergence is achieved through a chiral ligand-controlled epimerization of diastereomeric 5-membered aza-nickelacycle intermediates. acs.org Nickel catalysis has also been employed in the cross-coupling of aryl carbamates and the activation of aryl ethers for the synthesis of unsymmetrical biaryls. issuu.com

Photoreductive Desymmetrization in Chiral Diaryl Ether Synthesis

The synthesis of chiral diaryl ethers, which are important in medicinal chemistry and materials science, presents a unique challenge. Photoreductive desymmetrization has recently emerged as a powerful strategy for the enantioselective synthesis of these complex molecules. uniroma2.itresearchgate.net

One notable example involves a cobalt-catalyzed photoreductive desymmetrization of pro-axially chiral dialdehydes. researchgate.net This method allows for the efficient formation of axially and centrally dual chiral diaryl ethers with high diastereo- and enantioselectivity. uniroma2.itacs.org The reaction utilizes a cobalt catalyst, a chiral diphosphine ligand, a photocatalyst, and a reducing agent under blue LED irradiation. researchgate.netacs.org This innovative approach provides access to a broad range of chiral diaryl ether scaffolds with multiple functional groups that can be further modified. acs.org

Approaches to Introducing tert-Butyl and Methoxy (B1213986) Moieties

The synthesis of 4-(p-tert-butylphenoxy)anisole requires the presence of a tert-butyl group on one phenyl ring and a methoxy group on the other. The introduction of these substituents can be achieved through various synthetic strategies.

Electrophilic Aromatic Substitution for Alkylation (e.g., tert-butylation) on Aromatic Systems

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry for introducing substituents onto an aromatic ring. wikipedia.org The tert-butylation of an aromatic ring is a classic example of a Friedel-Crafts alkylation reaction. usm.my In this reaction, an electrophile, typically a tert-butyl cation generated from a precursor like tert-butyl chloride or isobutylene, attacks the electron-rich aromatic ring. google.com

The tert-butyl group is considered an activating, ortho-para directing group in electrophilic aromatic substitution. stackexchange.com This directing effect is primarily due to the inductive electron-donating nature of the alkyl group, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. stackexchange.com While steric hindrance from the bulky tert-butyl group can disfavor substitution at the ortho position, the para position remains accessible, often leading to the para-substituted product as the major isomer. stackexchange.com For instance, the nitration of tert-butylbenzene (B1681246) yields a significant proportion of the para-nitro product. stackexchange.com

The tert-butylation of phenols and their derivatives, such as p-methoxyphenol, can be achieved using various tert-butylating agents and catalysts. google.com For example, 4-tert-butyl-o-xylene (B1293698) can be prepared by reacting o-xylene (B151617) with tert-butyl chloride in the presence of an iodine catalyst. google.com Similarly, butylated hydroxyanisole (BHA) can be synthesized from p-methoxyphenol and methyl tert-butyl ether using a solid acid catalyst like a hydrogen Y molecular sieve. google.com

Alkylation and Arylation of Phenols and Anisoles for Ether Formation

The formation of the ether linkage in diaryl ethers can be achieved through several established methods, primarily involving the alkylation or arylation of phenols and anisoles. Traditional methods often rely on the Williamson ether synthesis, which involves the reaction of a sodium phenoxide with an alkyl halide. google.com For the synthesis of diaryl ethers, adaptations of this approach, such as the Ullmann condensation and the Buchwald-Hartwig amination, are more common. wikipedia.orgresearchgate.netwikipedia.org

The Ullmann condensation, first reported in 1903, involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.orgbeilstein-journals.org While historically requiring harsh conditions like high temperatures and stoichiometric amounts of copper, modern advancements have introduced the use of ligands and more soluble copper catalysts to facilitate the reaction under milder conditions. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org For instance, inexpensive ligands can significantly accelerate the Ullmann-type coupling of aryl bromides or iodides with phenols in the presence of a copper(I) oxide catalyst and cesium carbonate as a base. organic-chemistry.org This method has proven effective even for sterically hindered substrates. organic-chemistry.orgjst.go.jpacs.org

The Buchwald-Hartwig amination protocol has also been adapted for the synthesis of diaryl ethers. This palladium-catalyzed cross-coupling reaction provides a powerful alternative to the Ullmann synthesis. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems, often employing sterically hindered phosphine ligands, has expanded the scope of this reaction to include a wide range of aryl halides and phenols, often under milder conditions than the classical Ullmann reaction. wikipedia.orgorganic-chemistry.org

Arylating phenols with diaryliodonium salts presents another route to diaryl ethers. These reactions can be metal-free and proceed under mild conditions, offering a sustainable alternative to traditional metal-catalyzed methods. su.se

Regioselective Synthesis of Aromatic Ethers

Achieving regioselectivity is a critical aspect of synthesizing substituted aromatic compounds. The position of substituents on the aromatic rings significantly influences the properties and activity of the final molecule.

Control of para-Selectivity in C(sp2)-H Borylation of Anisole Derivatives

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into various functional groups. mdpi.com In the context of anisole derivatives, achieving para-selectivity in C(sp2)-H borylation is a notable challenge. The methoxy group is an ortho, para-directing group, often leading to a mixture of products.

Recent studies have shown that the regioselectivity of iridium-catalyzed borylation of anisole derivatives can be controlled. mdpi.com The use of a bulky Lewis acid in conjunction with an iridium catalyst and a sterically hindered bipyridyl ligand can significantly enhance para-selectivity. mdpi.comresearchgate.net The Lewis acid is thought to coordinate with the methoxy group, altering the electron density on the aromatic ring and favoring borylation at the para position. mdpi.comresearchgate.net This strategy allows for the reaction to proceed at milder temperatures and yields moderate to good site-selectivity for many substrates. mdpi.comresearchgate.net

Catalyst SystemSubstrateSelectivity (para:meta)Yield (%)Reference
[Ir(OMe)(cod)]2 / dtbpyAnisole27:7380 mdpi.com
[Ir(OMe)(cod)]2 / dtbpy / Lewis AcidAnisoleDramatically improved para-selectivityModerate to good mdpi.com

Table 1: Regioselectivity in C(sp2)-H Borylation of Anisole.

Role of Steric Hindrance from tert-Butyl Groups in Regioselective Transformations

Steric hindrance is a fundamental concept in organic chemistry that describes the influence of the spatial arrangement of atoms on the rate and selectivity of chemical reactions. wikipedia.org Bulky substituents, such as the tert-butyl group, can significantly impact the regioselectivity of a reaction by physically impeding the approach of a reagent to a particular site on the molecule. fiveable.menumberanalytics.comfastercapital.com

In electrophilic aromatic substitution reactions, a bulky group like a tert-butyl group can direct incoming electrophiles to less hindered positions. numberanalytics.com This steric effect can sometimes override the electronic directing effects of other substituents on the aromatic ring. libretexts.org For example, the presence of a tert-butyl group can slow down reactions at adjacent positions due to steric bulk. wikipedia.orgfastercapital.com This principle is often exploited in synthesis to achieve a desired regiochemical outcome. wikipedia.org In the context of this compound, the bulky tert-butyl group on the phenoxy ring would influence further substitution reactions on that ring, directing them away from the ortho positions.

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, efficient, and sustainable. su.se This includes the use of less hazardous materials, renewable feedstocks, and energy-efficient methods. su.se

Electrochemical Synthesis Methods for Anisole Derivatives

Electrochemical synthesis offers a green alternative to traditional chemical methods by using electricity to drive chemical reactions, often avoiding the need for harsh reagents. chinesechemsoc.orgresearchgate.net Anodic oxidation has been employed for the synthesis of various anisole derivatives. chinesechemsoc.org For instance, the electrochemical oxidation of anisole derivatives can lead to the formation of spiropyrrolidines and spirolactones in good to excellent yields. chinesechemsoc.org Another study demonstrated the direct, one-pot electrochemical thiocyanation of methoxybenzene (anisole) with high regioselectivity. researchgate.net

The electrochemical synthesis of anisole itself has been achieved by electrolyzing phenol or sodium phenate with tetramethylammonium (B1211777) chloride, where methyl radicals are generated at the cathode and react with phenoxyl radicals formed at the anode. iaea.org Furthermore, an in-situ electrochemical method has been reported for the conversion of anisole to hydroquinone (B1673460) on a chemically modified electrode surface. rsc.org These methods highlight the potential of electrochemistry to provide sustainable routes for the synthesis and modification of anisole derivatives. chim.it

Electrochemical MethodSubstrateProductKey FeaturesReference
Anodic OxidationAnisole derivativesSpiropyrrolidines and spirolactonesHigh yields, potential for scale-up chinesechemsoc.org
Electrochemical ThiocyanationMethoxybenzene (Anisole)1-methoxy-4-thiocyanatobenzeneHigh regioselectivity, one-pot researchgate.net
ElectrolysisPhenol/Sodium Phenate and TMACAnisoleAnode-surface reaction iaea.org
In-situ Demethoxylation/HydroxylationAnisoleHydroquinoneModified electrode surface rsc.org

Table 2: Examples of Electrochemical Synthesis of Anisole Derivatives.

Catalytic Reduction Methods in Anisole Derivative Preparation

Catalytic reduction is another important tool in the synthesis of anisole derivatives, often employed to convert other functional groups into desired moieties. The reduction of ketones to secondary alcohols is a common transformation that can be achieved through either stoichiometric reduction using reagents like sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation using catalysts such as platinum or palladium on carbon. google.comgoogle.com

Similarly, carboxylic acid derivatives can be reduced to alcohols using various reducing agents like lithium aluminum hydride (LiAlH4) or diborane (B8814927) (B2H6). google.comgoogle.com More recently, nickel-catalyzed reductive cleavage of the C-O bond in anisole derivatives has been developed. acs.orgresearchgate.net This method allows the methoxy group to be used as a traceless activating and directing group, which can then be removed. This approach is particularly useful as it is applicable to a wider range of aryl ether substrates, including monocyclic aryl ethers that are often resistant to cleavage. acs.orgresearchgate.net

Researchers are also exploring sustainable catalytic systems. For instance, diaryl ether synthesis has been achieved in an aqueous environment without the use of rare transition metal catalysts by employing a trimethoxyphenyl (TMP)-iodonium(III) acetate (B1210297) reagent. ritsumei.ac.jp This method is robust, tolerant of various functional groups, and provides high yields, making it a promising green alternative for industrial applications. ritsumei.ac.jp

Multi-step Synthesis Design for Complex Anisole-Phenoxy Architectures

The synthesis of complex diaryl ethers, which are integral to numerous natural products and pharmacologically active molecules, presents a significant challenge in organic chemistry. thieme-connect.combeilstein-journals.org Architectures that combine anisole and phenoxy moieties, such as this compound, require strategic multi-step approaches. The core of these syntheses lies in the formation of the diaryl ether C-O bond, a transformation for which several powerful methodologies have been developed. researchgate.netthieme-connect.com The design of a synthetic route must consider the electronic properties of the aromatic rings and the steric hindrance of substituents to select the optimal reaction conditions.

A retrosynthetic analysis for a target molecule like this compound typically involves disconnecting the diaryl ether bond. This leads to two primary precursor fragments: an activated aryl compound and a phenol. For this specific target, the precursors would be a p-methoxyphenyl derivative and a 4-tert-butylphenol (B1678320) derivative. The forward synthesis then focuses on coupling these two fragments, primarily through metal-catalyzed cross-coupling reactions.

The two most prominent methods for this key transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. beilstein-journals.orgresearchgate.net Both methods have evolved significantly from their original protocols to allow for milder conditions and broader substrate scopes. beilstein-journals.orgwikipedia.org

Ullmann Condensation Route

The Ullmann reaction, first reported in 1903, involves the copper-catalyzed coupling of an aryl halide with a phenol. beilstein-journals.orgorganic-chemistry.org Modern variations have significantly improved the efficiency and conditions of this reaction. A plausible multi-step synthesis for this compound using this approach would involve the coupling of an activated p-anisole derivative, such as 4-iodoanisole, with 4-tert-butylphenol.

The selection of the catalyst, ligand, base, and solvent is critical for the success of the Ullmann coupling. Copper(I) salts like copper(I) iodide (CuI) are commonly used. umich.edu The reaction is often accelerated by the addition of a chelating ligand, such as N,N-dimethylglycine or picolinic acid, which can permit a considerable reduction in reaction temperature. beilstein-journals.orgmdpi.com The choice of base and solvent also has a tremendous impact on the reaction yield, with combinations like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents such as toluene, xylene, or N-methyl-2-pyrrolidone (NMP) being effective. umich.educmu.edu

Table 1: Proposed Multi-step Synthesis via Ullmann Condensation

Step Reactant 1 Reactant 2 Catalyst/Reagents Solvent Product
1 Anisole Iodine HNO₃ / Acetic Anhydride (B1165640) Acetic Acid 4-Iodoanisole
2 4-Iodoanisole 4-tert-Butylphenol 5 mol% CuI, 20 mol% N,N-Dimethylglycine, 2 equiv. Cs₂CO₃ Toluene This compound

Research has shown that for electron-rich aryl bromides and phenols, a screening of various ligands identified N,N-dimethylglycine as highly effective. beilstein-journals.org Other studies have demonstrated successful Ullmann-type couplings at temperatures as low as 90°C with appropriate ligand assistance. organic-chemistry.org For instance, the coupling of aryl iodides with phenols using CuI and picolinic acid has been successfully employed in the synthesis of analogs for potential pharmaceuticals. mdpi.com

Buchwald-Hartwig C-O Cross-Coupling Route

Developed in the 1990s, the Buchwald-Hartwig reaction offers a powerful palladium-catalyzed alternative for forming C-O bonds. beilstein-journals.orgwikipedia.org This methodology is often praised for its high yields, functional group tolerance, and milder reaction conditions compared to the classical Ullmann reaction. organic-chemistry.org The synthesis of complex diaryl ethers can be achieved by coupling aryl halides or triflates with phenols. organic-chemistry.org

The catalyst system is central to the Buchwald-Hartwig reaction, typically consisting of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, often sterically hindered, phosphine ligand. wikipedia.org The choice of ligand is crucial and has been the subject of extensive development, leading to several "generations" of catalysts with improved scope and activity. wikipedia.org Bidentate phosphine ligands like DPEPhos or Josiphos are often effective for C-O coupling reactions. The reaction is performed in the presence of a base, such as cesium carbonate or potassium phosphate.

Table 2: Comparison of Catalytic Systems for Diaryl Ether Formation

Method Catalyst System Base Solvent Temperature (°C) Key Features
Ullmann Condensation CuI / N,N-Dimethylglycine beilstein-journals.org K₃PO₄ or Cs₂CO₃ beilstein-journals.orgcmu.edu Acetonitrile or Toluene beilstein-journals.orgumich.edu 90-140 Economical catalyst; suitable for industrial scale; may require higher temperatures. beilstein-journals.orgorganic-chemistry.org
Buchwald-Hartwig Coupling Pd(OAc)₂ / Phosphine Ligand organic-chemistry.org Cs₂CO₃ Toluene 80-110 High yields; broad substrate scope; milder conditions; expensive catalyst/ligands. beilstein-journals.orgwikipedia.org
Metal-Free Arylation Diaryliodonium Salts organic-chemistry.org t-BuOK or NaOH organic-chemistry.org THF Room Temp - 40 Mild, metal-free conditions; high yields; tolerates steric hindrance. organic-chemistry.org

Other Synthetic Approaches

Beyond the two main transition-metal-catalyzed routes, other methods for diaryl ether synthesis have been developed. A notable metal-free approach utilizes diaryliodonium salts to arylate phenols. organic-chemistry.org This method proceeds under mild, room-temperature conditions with a simple base like sodium hydroxide (B78521) and can accommodate sterically hindered substrates that are often challenging for metal-catalyzed protocols. organic-chemistry.org Another strategy involves the directed ortho-metalation of diaryl ethers followed by functionalization, which is particularly useful for creating highly substituted, complex architectures. thieme-connect.com These alternative methods provide valuable tools for synthetic chemists when traditional cross-coupling reactions are not suitable.

Derivatization and Functionalization of 4 P Tert Butylphenoxy Anisole

Introduction of Additional Functional Groups onto the Aromatic Rings

The two aromatic rings of 4-(p-tert-butylphenoxy)anisole are both activated towards electrophilic aromatic substitution (SEAr) due to the presence of electron-donating substituents. The methoxy (B1213986) (-OCH3) group on one ring and the phenoxy (-OPh) and tert-butyl (-C(CH3)3) groups on the other enhance the electron density of the rings, making them more susceptible to attack by electrophiles. libretexts.orglibretexts.org Common functionalization reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic rings can be achieved using various nitrating agents. A particularly chemoselective reagent for phenolic compounds is tert-butyl nitrite (B80452), which can provide mononitro derivatives under mild conditions. nih.govresearchgate.net For substrates containing a p-tert-butylphenoxy unit, such as in calixarenes, tert-butyl nitrite has been shown to effect ipso-nitration, where the nitro group displaces the tert-butyl group. latrobe.edu.auresearchgate.net This reaction is highly dependent on the electronic nature of other substituents on the phenoxy unit.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) would be expected to proceed readily due to the activated nature of the aromatic rings. The regioselectivity of this reaction is directed by the existing substituents, favoring positions ortho and para to the activating groups.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring, typically using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. In the case of anisole (B1667542), zeolite catalysts have been employed to achieve high conversion and exceptional selectivity for the para-isomer, 4-methoxyacetophenone. scirp.orgresearchgate.net This shape-selectivity offered by catalysts like mordenite (B1173385) zeolite, which favors the formation of the slimmest isomer, could be applied to selectively acylate the anisole ring of this compound. researchgate.net

Examples of Electrophilic Aromatic Substitution Reactions on Related Compounds
ReactionSubstrateReagent/CatalystMajor ProductSelectivityReference
AcylationAnisoleAcetic Anhydride / Mordenite Zeolite4-Methoxyacetophenone>99% para scirp.orgresearchgate.net
NitrationPhenolstert-Butyl NitriteMononitro derivativesChemoselective for phenols nih.govresearchgate.net
ipso-Nitrationp-tert-Butylcalix nih.govarenestert-Butyl Nitritep-Nitrocalix nih.govarenesDisplacement of tert-butyl group latrobe.edu.au
tert-Butylation4-Methoxyphenolt-Butyl Alcohol / Zn-Al-MCM-412-tert-Butyl-4-methoxyphenolHigh selectivity for 2-TBHA researchgate.net

Modifications at the Ether Linkage

The diaryl ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions. wikipedia.org Modifications typically involve cleavage to yield the corresponding phenols.

Acidic Cleavage: Strong acids such as HBr and HI are commonly used to cleave ethers. openstax.orglibretexts.org The reaction mechanism depends on the structure of the ether. For aryl alkyl ethers like anisole, the cleavage occurs via an SN2 mechanism where a halide ion attacks the methyl group, yielding phenol (B47542) and a methyl halide. youtube.commasterorganicchemistry.com The cleavage of the aryl-oxygen bond is disfavored due to the high instability of the phenyl cation. youtube.com In the case of this compound, cleavage with HI would be expected to break the methyl-oxygen bond on the anisole moiety, producing 4-(p-tert-butylphenoxy)phenol and methyl iodide.

Reductive Cleavage: Transition-metal-free methods have been developed for the reductive cleavage of diaryl ethers. A combination of triethylsilane (Et3SiH) and a base like potassium tert-butoxide (KOtBu) can effectively rupture the C-O bond in aromatic ethers to provide the corresponding phenol and arene. researchgate.net This method offers a regioselective approach to cleaving lignin-related C-O bonds. researchgate.net

Enzymatic Modification: Unspecific peroxygenases (UPOs) have been shown to catalyze the oxyfunctionalization of anisole, leading to products from both aromatic hydroxylation and demethylation. nih.gov While aromatic hydroxylation is the preferred route, demethylation to form phenol does occur. nih.gov This suggests the potential for biocatalytic modification of the ether linkage in more complex anisole derivatives.

Synthesis of Polymeric and Oligomeric Structures utilizing this compound as a Monomer or Building Block

The structure of this compound, with its two aromatic rings, makes it a potential candidate as a monomer for the synthesis of aromatic polymers. Polymers containing aryl ether linkages, such as poly(phenylene oxide), are known for their high thermal stability.

Oxidative polymerization of phenols is a method to prepare phenolic polymers without the use of formaldehyde. tandfonline.com This process can be carried out in an aqueous environment using oxidants like potassium ferricyanide. tandfonline.com While direct polymerization of this compound via this method has not been detailed, its phenolic precursor, 4-(p-tert-butylphenoxy)phenol, could potentially be used to synthesize novel polyphenols. The synthesis of anion exchange polymers (AEPs) has recently focused on aryl ether-free backbones due to the instability of aryl ethers under high pH conditions, which is a consideration for potential applications. rsc.org

Electrochemical Polymerization Studies of Anisole Derivatives

Electrochemical polymerization is a technique used to create conductive polymer films directly on an electrode surface. mdpi.com The process typically involves the oxidation of a monomer to form a radical cation. These radical cations then couple to form dimers, oligomers, and eventually a polymer film that deposits onto the electrode. biointerfaceresearch.com

Many aromatic compounds, including those with long conjugated systems and various functional groups, can be electropolymerized. biointerfaceresearch.com For successful electropolymerization, the monomer must have a suitable oxidation potential. While the pure diketopyrrolopyrrole (DPP) core cannot be electropolymerized due to its high oxidation potential, flanking it with electron-rich heterocycles like 3,4-ethylenedioxythiophene (B145204) (EDOT) enables the formation of polymer films. mdpi.com Given that the aromatic rings in this compound are activated, it is conceivable that it could undergo oxidative electropolymerization under appropriate conditions to form a poly(phenylene ether)-type film.

Regiochemical Control in Further Substitutions

When introducing new functional groups onto the aromatic rings of this compound, controlling the position of substitution is paramount. The regioselectivity is governed by the directing effects of the existing substituents. wikipedia.orgstudysmarter.co.uk

The methoxy group (-OCH3) is a strong activating group and an ortho, para-director. libretexts.orgmsu.edu Similarly, the phenoxy group (-OAr) is also activating and ortho, para-directing. The tert-butyl group is a weakly activating ortho, para-director.

On the Anisole Ring: The methoxy group strongly directs incoming electrophiles to the positions ortho to it (positions 2 and 6, relative to the methoxy group). The para position is blocked by the phenoxy group. Therefore, electrophilic attack on this ring is expected to occur primarily at the ortho positions.

On the Phenoxy Ring: This ring is activated by both the ether oxygen and the tert-butyl group. The ether oxygen directs ortho and para to its position. The para position is occupied by the tert-butyl group. The tert-butyl group also directs ortho and para. Therefore, the most likely positions for substitution are ortho to the ether linkage (positions 2' and 6') and ortho to the tert-butyl group (positions 3' and 5'). The steric bulk of the tert-butyl group may hinder substitution at the adjacent 3' and 5' positions, potentially favoring substitution at the 2' and 6' positions. acs.org

A key consideration is the possibility of ipso-substitution, where the electrophile attacks the carbon atom already bearing a substituent. The tert-butyl group is particularly susceptible to displacement, especially in nitration reactions. latrobe.edu.au

Furthermore, regioselectivity can be controlled by using shape-selective solid catalysts like zeolites. In Friedel-Crafts reactions of anisole, zeolites can direct the acylation almost exclusively to the para position. scirp.orgresearchgate.net This strategy could be employed to achieve high regioselectivity in the functionalization of this compound.

Directing Effects of Substituents on Electrophilic Aromatic Substitution
Substituent GroupTypeDirecting EffectReference
-OCH3 (Methoxy)Strongly ActivatingOrtho, Para libretexts.org
-OAr (Phenoxy)ActivatingOrtho, Para libretexts.org
-C(CH3)3 (tert-Butyl)Weakly ActivatingOrtho, Para wikipedia.org
-NO2 (Nitro)Strongly DeactivatingMeta libretexts.org
-C(O)R (Acyl)DeactivatingMeta wikipedia.org

Spectroscopic and Computational Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 4-(p-tert-butylphenoxy)anisole is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group, containing nine equivalent protons, would produce a prominent singlet peak, typically in the upfield region around 1.3 ppm. The three protons of the methoxy (B1213986) group would also appear as a sharp singlet, further downfield at approximately 3.8 ppm.

The aromatic region of the spectrum would be more complex, showing signals for the eight protons on the two para-substituted benzene (B151609) rings. These would likely appear as two sets of doublets, characteristic of an AA'BB' spin system, in the range of 6.8 to 7.4 ppm. The protons on the anisole (B1667542) ring are expected to be slightly more shielded than those on the p-tert-butylphenyl ring.

Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35Doublet2HAr-H (tert-butyl substituted ring)
~6.95Doublet2HAr-H (tert-butyl substituted ring)
~6.90Doublet2HAr-H (methoxy substituted ring)
~6.85Doublet2HAr-H (methoxy substituted ring)
~3.80Singlet3H-OCH₃
~1.30Singlet9H-C(CH₃)₃

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The tert-butyl group would show two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The methoxy group would display a single peak.

The aromatic region would contain signals for the eight aromatic carbons. The carbons bearing substituents (C-O, C-C(CH₃)₃, C-OCH₃) would appear as distinct quaternary peaks. The chemical shifts of the aromatic carbons are influenced by the electron-donating or -withdrawing nature of the substituents.

Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~155-160Ar-C (C-OCH₃)
~150-155Ar-C (C-O-Ar)
~145-150Ar-C (C-C(CH₃)₃)
~140-145Ar-C (Ar-O-C)
~126-130Ar-CH (tert-butyl substituted ring)
~118-122Ar-CH (phenoxy substituted ring)
~114-118Ar-CH (methoxy substituted ring)
~55.5-OCH₃
~34.5-C(CH₃)₃
~31.5-C(CH₃)₃

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₇H₂₀O₂), the molecular ion peak [M]⁺ would be expected at m/z 256.

Electron ionization (EI) would likely lead to fragmentation. A common fragmentation pathway for diaryl ethers is the cleavage of the C-O ether bond. This could result in fragments corresponding to the p-tert-butylphenoxyl radical and the anisyl cation, or vice versa. Further fragmentation of the tert-butyl group (loss of a methyl radical, m/z 15) is also a probable event.

Predicted Mass Spectrometry Fragmentation Data

m/zPossible Fragment
256[M]⁺ (Molecular Ion)
241[M - CH₃]⁺
149[C₁₀H₁₃O]⁺ (p-tert-butylphenoxy fragment)
107[C₇H₇O]⁺ (methoxybenzyl fragment)
91[C₇H₇]⁺ (tropylium ion)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would show characteristic absorptions for its functional groups. Strong bands corresponding to the C-O-C stretching of the diaryl ether are expected in the region of 1200-1250 cm⁻¹ (asymmetric stretch) and around 1020-1050 cm⁻¹ (symmetric stretch).

Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and methoxy groups would be observed just below 3000 cm⁻¹. Bending vibrations for the para-substituted rings would also be present in the fingerprint region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H Stretch
2960-2850Aliphatic C-H Stretch
1600, 1500Aromatic C=C Bending
1240Asymmetric Ar-O-Ar Stretch
1175In-plane C-H Bending
830Out-of-plane C-H Bending (para-substitution)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions of the two aromatic rings. The presence of the oxygen atom of the ether linkage and the methoxy group, both having non-bonding electrons, could also lead to n → π* transitions. The conjugation of the ether oxygen with the aromatic rings would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles. A key structural parameter of interest would be the dihedral angle between the two aromatic rings, which would provide insight into the molecule's conformation in the solid state. Intermolecular interactions, such as van der Waals forces, that dictate the crystal packing could also be analyzed.

Theoretical and Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular-level characteristics of a compound. nih.gov These methods are foundational for understanding the relationship between a molecule's structure and its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic properties of molecules. nih.govrsc.org For 4-(p-tert-butylphenoxy)anisole, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in any theoretical analysis. nih.govglobalresearchonline.net

The primary outputs of these calculations are the molecule's minimum energy conformation, including precise bond lengths, bond angles, and dihedral angles. globalresearchonline.net For this compound, key structural parameters of interest would be the C-O-C ether bond angle and the dihedral angles describing the orientation of the two phenyl rings relative to each other. Studies on related anisole (B1667542) derivatives suggest that the methoxy (B1213986) group has a preferred planar orientation with respect to the benzene (B151609) ring. researchgate.netresearchgate.net The calculations would also provide insights into the electronic properties, such as the distribution of electron density and the molecular dipole moment, which are critical for understanding intermolecular interactions.

Table 1: Predicted Key Structural Parameters for this compound from DFT Calculations This table is illustrative, showing the type of data obtained from DFT calculations. Actual values would require a specific computational study.

ParameterDescriptionExpected Value Range
C-O-C Bond AngleThe angle of the central ether linkage.118-120°
Ar-O Bond LengthThe length of the bond between an aromatic carbon and the ether oxygen.~1.36-1.40 Å
O-CH₃ Bond LengthThe length of the bond between the anisole oxygen and the methyl carbon.~1.42 Å
Dihedral Angle (Ring 1)Torsional angle defining the orientation of the p-tert-butylphenyl group.Variable
Dihedral Angle (Ring 2)Torsional angle defining the orientation of the methoxyphenyl group.Variable

Computational Analysis of Potential Energy Surfaces and Reaction Pathways

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry. By calculating the energy for a systematic series of geometries, a PES can be generated to identify stable isomers, transition states, and the lowest-energy pathways for chemical reactions or conformational changes.

For this compound, a PES analysis could elucidate the rotational barriers around the C-O bonds of the ether linkage. This would reveal the energy required for the phenyl rings to rotate, identifying the most stable (lowest energy) conformations and the transition states between them. Furthermore, a PES could be used to model reaction pathways, such as the acid-catalyzed cleavage of the ether bonds. chemistrysteps.com By mapping the energy changes as a reactant like HBr approaches and bonds are broken and formed, the transition state structure and the activation energy for the reaction can be determined, providing a mechanistic understanding at a molecular level.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The electronic reactivity of a molecule is often described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For an aromatic ether like this compound, the HOMO is expected to be localized on the electron-rich phenyl rings and the ether oxygen, while the LUMO would be distributed over the aromatic system.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It is color-coded to indicate regions of varying electron density: red areas are electron-rich (negative potential) and are prone to electrophilic attack, while blue areas are electron-deficient (positive potential) and susceptible to nucleophilic attack. youtube.com For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the ether and methoxy groups due to their lone pairs, as well as on the π-systems of the aromatic rings. researchgate.netrsc.org Positive potential (blue) would be expected around the hydrogen atoms. This analysis is invaluable for predicting how the molecule will interact with other reagents. wolfram.com

Table 2: Illustrative Quantum Chemical Descriptors for Aromatic Ethers This table presents typical data derived from HOMO-LUMO analysis for similar aromatic compounds. Values for the target compound would require specific calculations.

DescriptorSymbolSignificanceTypical Value Range (eV)
HOMO EnergyEHOMOElectron-donating ability-5.0 to -6.5
LUMO EnergyELUMOElectron-accepting ability-0.5 to -2.0
HOMO-LUMO GapΔEChemical reactivity, kinetic stability4.0 to 5.5
Chemical HardnessηResistance to charge transfer2.0 to 2.75
ElectronegativityχElectron-attracting power2.75 to 4.25

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com By applying classical mechanics, MD simulations can model the behavior of a molecule in a condensed phase (e.g., in a solvent), providing insights that are inaccessible from static, gas-phase quantum calculations. stanford.eduut.ac.ir

An MD simulation of this compound would involve placing the molecule in a simulation box, often surrounded by solvent molecules, and calculating the forces between all atoms to model their motion. ut.ac.ir This approach would be used to explore the molecule's conformational landscape, observing the dynamic rotation around the ether bonds and the flexibility of the tert-butyl group. researchgate.net It can also reveal stable intermolecular arrangements and interactions with neighboring molecules, such as π-π stacking between aromatic rings, which can influence bulk properties like density and viscosity. nih.govsemanticscholar.org

Mechanistic Elucidation through Kinetic Studies and Isotopic Labeling

While computational methods provide theoretical predictions, experimental techniques like kinetic studies and isotopic labeling are essential for elucidating reaction mechanisms. researchgate.net These methods measure reaction rates and trace the path of specific atoms through a reaction to confirm or refute proposed mechanistic pathways. princeton.edu

A key reaction for ethers is acid-catalyzed cleavage. chemistrysteps.com For this compound, there are two ether linkages that can be cleaved. Kinetic studies would measure the rate of reaction under different conditions (e.g., varying acid concentration or temperature) to determine the rate law and activation energy.

Isotopic labeling could be used to provide definitive mechanistic details. For instance, to study the cleavage of the anisole methyl group, one could synthesize this compound using methanol (B129727) labeled with a heavy oxygen isotope (¹⁸O). After reacting the labeled ether with an acid like HI, the location of the ¹⁸O in the products (tert-butylphenol or methyl iodide) would determine the mechanism. stackexchange.com If the ¹⁸O is found in the phenol (B47542), it indicates that the reaction proceeded via an Sₙ2 attack on the methyl group. If it remains with the methyl group (forming H₂¹⁸O after subsequent reaction of the initial methanol product), it would suggest an Sₙ1-type mechanism. Such studies are critical for understanding which bonds are broken and in what sequence. nih.gov

Applications in Advanced Materials and Catalysis

Building Block for Advanced Organic Materials

The distinct architecture of 4-(p-tert-butylphenoxy)anisole makes it and its derivatives suitable for integration into a variety of high-performance organic materials. The tert-butylphenoxy moiety, in particular, is a common substituent used to modify the physical and chemical properties of functional molecules and polymers.

The structural elements of this compound are found in monomers used for synthesizing high-performance engineering thermoplastics like poly(ether ether ketone) (PEEK). PEEK is renowned for its exceptional thermal, mechanical, and chemical stability. scispace.comresearchgate.net The synthesis of PEEK and its derivatives often involves the nucleophilic substitution polycondensation of functionalized monomers. The incorporation of bulky side groups, such as the tert-butylphenoxy unit, is a key strategy to enhance the solubility of these otherwise intractable polymers in common organic solvents, which facilitates their processing and chemical modification. scispace.comresearchgate.net While PEEK itself is typically synthesized from monomers like 4,4′-difluorobenzophenone and hydroquinone (B1673460), the introduction of pendant groups like tert-butylphenoxy onto the polymer backbone can create derivatives with tailored properties for specific applications, such as gas separation membranes. researchgate.net

Photochromic materials can reversibly change color upon exposure to light. This property is being harnessed for applications ranging from optical data storage to smart windows. nih.gov Monomers containing moieties related to this compound have been used to create novel photochromic polymers. For instance, a photochromic 1,2-bis(3-thienyl)cyclopentene monomer functionalized with a related aromatic ether was synthesized and polymerized via Ring-Opening Metathesis Polymerization (ROMP). cmu.edunih.gov

The resulting polymers demonstrated robust and reversible light-activated transformation between a colorless "open" form and a colored "closed" form. cmu.edunih.gov Thin films cast from these polymers could be rapidly switched from colorless to pink when exposed to 254 nm light and could be reverted to their colorless state with light of wavelengths greater than 434 nm. cmu.edu The incorporation of bulky aromatic groups influences the solubility of the polymers in common organic solvents like chloroform (B151607) and tetrahydrofuran (B95107) and aids in the formation of smooth, transparent films. cmu.edu

Phthalocyanines (Pcs) are large, aromatic macrocycles with extensive π-conjugated electron systems, making them useful in applications such as nonlinear optics, electrocatalysis, and photodynamic therapy. researchgate.netresearchgate.net The properties of phthalocyanines can be finely tuned by attaching substituent groups to their periphery. The 4-(p-tert-butylphenoxy) group has been successfully incorporated into metal-free phthalocyanine (B1677752) frameworks to enhance their processability and modulate their electronic properties. researchgate.net

The synthesis involves the cyclotetramerization of a precursor, 4-(4-tert-butylphenoxy)phthalonitrile. This process yields a mixture of four positional isomers (with C₂ᵥ, Cₛ, D₂ₕ, and C₄ₕ symmetry), which can be separated by column chromatography. researchgate.netresearchgate.net These isomers exhibit distinct nonlinear optical (NLO) properties, particularly reverse saturable absorption (RSA), which is valuable for optical limiting applications. researchgate.net The experimental results from Z-scan techniques show that the isomer's symmetry significantly impacts its NLO response. researchgate.net

Isomer SymmetryExperimental Second-Order Nonlinear Polarizability (βexp) [m MW⁻¹]
C₄ₕ9.31 x 10⁻¹⁰
D₂ₕ7.89 x 10⁻¹⁰
Cₛ7.32 x 10⁻¹⁰
C₂ᵥ1.77 x 10⁻¹⁰

Table 1: Nonlinear optical properties of 4β-(4-tert-butylphenoxy)phthalocyanine positional isomers. Data sourced from Gounden et al. researchgate.net

The C₄ₕ isomer was found to have the best nonlinear optical properties among the studied derivatives. researchgate.net The bulky tert-butylphenoxy substituents make the resulting phthalocyanine isomers soluble in common organic solvents such as chloroform and THF, which is crucial for their characterization and device fabrication. researchgate.net

Perylene (B46583) diimides (PDIs) are a class of high-performance organic pigments and n-type semiconductors known for their remarkable chemical, thermal, and photostability. researchgate.netbeilstein-journals.org These properties make them prime candidates for use in organic field-effect transistors (OFETs) and photovoltaic cells. beilstein-journals.org The electronic and optical properties of PDIs are highly dependent on the substituents attached to the perylene core, particularly at the "bay" positions (1, 6, 7, and 12).

Attaching para-tert-butylphenoxy groups to the bay positions of PDI derivatives is a synthetic strategy to alter their electronic structure and molecular packing. researchgate.net These modifications influence the interplay between neutral molecular excitations (Frenkel excitons) and charge-transfer states between adjacent molecules in the solid state. aps.org By tuning these interactions, researchers can control the charge transport characteristics of the material, which is essential for optimizing the performance of optoelectronic devices. The bulky nature of the tert-butylphenoxy group can also hinder excessive π-π stacking, which can be used to fine-tune the morphology and photophysical properties of PDI-based materials. researchgate.net

Ligand Design and Catalytic Applications

The structural features of this compound—specifically the rigid aromatic backbone and bulky tert-butyl groups—are highly desirable in the design of advanced ligands for transition metal catalysis.

In transition metal catalysis, the ligand coordinated to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. researchgate.netmdpi.com Ligands based on linked aryl-phenoxide frameworks, which share structural similarities with this compound, provide a robust and sterically defined environment around the metal.

For example, multidentate terphenyl aryloxide ligands create a rigid, sp²-only framework that can constrain the geometry of a metal complex. nih.gov The introduction of bulky substituents like tert-butyl groups onto this framework provides steric shielding, which can prevent catalyst deactivation pathways and influence the regioselectivity of catalytic reactions. Group 4 metal complexes bearing such ligands have been successfully employed as catalysts in transformations like olefin polymerization and alkyne hydroamination. nih.gov The electronic properties of the catalyst can also be tuned by modifying the substituents on the phenoxide rings, thereby influencing the kinetics of the catalytic cycle. researchgate.net This design principle allows for the creation of highly specialized catalysts for a wide range of chemical transformations. researchgate.netvu.nl

Role of Steric and Electronic Features of the Compound in Catalytic Activity

The utility of this compound and its derivatives in catalysis is fundamentally governed by the distinct steric and electronic characteristics imparted by its constituent functional groups: the tert-butyl group, the methoxy (B1213986) group, and the diaryl ether backbone. These features allow for the fine-tuning of a catalyst's properties, influencing its activity, selectivity, and stability when the compound is used as a ligand or as a precursor to a catalytic molecule.

Steric Influence of the tert-Butyl Group:

The most prominent feature of the tert-butyl group is its significant steric bulk. In the context of catalyst design, this bulkiness serves several critical functions. It is frequently employed to create sterically congested environments around a metal center, which can enforce specific coordination geometries and provide conformational rigidity. nih.govresearchgate.net This steric hindrance can be advantageous in preventing undesirable side reactions, such as the oxidative coupling of phenolic substrates. researchgate.net

When incorporated into ligands, bulky substituents like the tert-butyl group can significantly influence the ligand's bite angle—the ligand-metal-ligand angle in a metal complex. This geometric parameter is crucial for catalytic activity, as it can affect the ease of substrate binding and product release. northwestern.edu Furthermore, pronounced steric bulk can induce distortions in the geometry of a precatalyst, which may favorably lower the energetic barrier to achieving the rate-limiting transition-state geometry, thereby accelerating the reaction. acs.org The presence of the bulky tert-butyl group can therefore be a tool to enhance catalytic rates and control selectivity by sterically directing the approach of substrates to the active site.

Electronic Influence of the Methoxy Group:

The methoxy (-OCH₃) group on the anisole (B1667542) ring exerts a powerful electronic effect. It functions primarily as an electron-donating group through a resonance effect, where the oxygen's lone pair of electrons delocalizes into the aromatic π-system. nih.gov This resonance effect is generally more potent than the opposing electron-withdrawing inductive effect that arises from the oxygen atom's high electronegativity. rsc.orgresearchgate.net

The net electron-donating nature of the methoxy group enriches the electron density of the aromatic ring to which it is attached. When a ligand derived from this compound coordinates to a metal center, this electronic influence can be transmitted, modulating the electron density and, consequently, the reactivity of the metal. For instance, an electron-rich metal center may be more reactive in oxidative addition steps, a key process in many catalytic cycles. This property has been shown to increase the reactivity of related molecules, such as glycosyl donors, in chemical synthesis. mdpi.com

The combination of these steric and electronic factors within the this compound framework allows for a synergistic tuning of catalytic performance. The bulky tert-butyl group can provide a stable and selective catalytic pocket, while the electron-donating methoxy group can modulate the electronic properties of the active site to enhance its intrinsic reactivity.

Functional GroupProperty TypeDescriptionImpact on Catalytic Activity
p-tert-ButylStericHigh steric bulk and conformational rigidity. nih.govresearchgate.netInfluences catalyst geometry (e.g., bite angle), enhances selectivity, can prevent side reactions, and may accelerate reactions by inducing favorable distortions. researchgate.netnorthwestern.eduacs.org
p-MethoxyElectronicStrong electron-donating group via resonance effect, which outweighs its inductive withdrawing effect. nih.govrsc.orgIncreases electron density on the ligand and coordinated metal center, potentially enhancing reactivity in key catalytic steps like oxidative addition. mdpi.com

Chiral Derivatives in Asymmetric Catalysis

While this compound itself is an achiral molecule, its diaryl ether scaffold is a versatile platform for the design of chiral ligands for use in asymmetric catalysis. The development of effective chiral ligands is crucial for the enantioselective synthesis of chemical compounds, a field of high importance in the pharmaceutical and fine chemical industries. mdpi.comnih.gov

The diaryl ether framework can be rendered chiral through several established strategies. One approach involves the introduction of steric bulk at the positions ortho to the ether linkage, which can restrict rotation around the aryl-oxygen bonds, leading to a stable, chirally non-superimposable conformation known as atropisomerism. The existing tert-butyl group could contribute to the steric barrier required to achieve this. Another strategy is the attachment of known chiral auxiliaries or functional groups to one or both of the aromatic rings.

Once a chiral derivative is synthesized, the inherent features of the original this compound molecule would play a critical role in defining the ligand's performance.

Steric Control: The tert-butyl group would contribute to the three-dimensional architecture of the catalytic pocket. Its bulk would help to create a well-defined chiral environment, sterically differentiating the pathways for a prochiral substrate to approach the metal center, thereby inducing high enantioselectivity. Such steric control is a foundational principle in the design of "privileged ligands" that are effective across a wide range of reactions. nih.gov

Electronic Tuning: The methoxy group would act as an electronic tuning element. Its electron-donating nature could influence the Lewis acidity of the coordinated metal catalyst, affecting both reaction rates and selectivities. The ability to electronically desymmetrize a ligand by using donors with different electronic properties is a powerful strategy in modern ligand design. chimia.ch

Although specific chiral catalysts derived directly from this compound are not prominently reported, the principles of ligand design strongly support its potential as a precursor. The diaryl ether motif is present in various ligand classes, and by incorporating chirality, derivatives could find applications in a wide array of asymmetric transformations, such as hydrogenations, cross-coupling reactions, or cycloadditions. rsc.orgrsc.orgnih.gov

Supramolecular Chemistry

Host-Guest Interactions involving Aryl Ether Frameworks

The this compound molecule possesses structural features that make its framework relevant to the field of supramolecular host-guest chemistry. This area of chemistry focuses on the non-covalent interactions that govern the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. nih.govmdpi.com The diaryl ether structure, with its aromatic rings and bulky aliphatic group, can engage in several types of non-covalent interactions that are fundamental to molecular recognition.

The primary interactions involving the aryl ether framework include:

π-π Stacking: The two electron-rich phenyl rings can interact favorably with other aromatic systems through π-π stacking. This is a common organizing principle in the crystal packing of aromatic molecules and in the binding of aromatic guests within host cavities. nih.govchimia.ch

C-H---π Interactions: The hydrogen atoms on the methyl group of the anisole moiety and the tert-butyl group can act as weak hydrogen bond donors to the electron-rich face of an aromatic ring, forming C-H---π interactions. These interactions are increasingly recognized as significant contributors to the stability of supramolecular complexes. nih.gov

Van der Waals Forces: The large, nonpolar surface area of the tert-butyl group allows for significant van der Waals (dispersion) interactions, which are crucial for binding nonpolar guests within a hydrophobic cavity.

While this compound itself is not a classic pre-organized host, its structural motifs are commonly found in well-established host molecules. For instance, p-tert-butylcalix[n]arenes, which are macrocyclic hosts shaped like a vase, are built from p-tert-butylphenol units. researchgate.netacs.org These molecules are renowned for their ability to encapsulate a wide variety of guest molecules within their hydrophobic cavity, which is lined by the aromatic rings and decorated on the "upper rim" by the tert-butyl groups. nih.gov Studies have shown that p-tert-butylcalix acs.orgarene can form a 1:1 host-guest complex with anisole, demonstrating the compatibility of the anisole moiety as a guest for such cavities. rsc.org The bulky tert-butyl groups on these hosts play a key role in defining the cavity's shape and influencing guest selectivity. rsc.org

Therefore, the diaryl ether framework of this compound provides the essential components for engaging in the non-covalent forces that drive host-guest complexation, making it a valuable model for understanding molecular recognition phenomena.

Design of Molecular Recognition Systems based on the Diaryl Ether Moiety

The diaryl ether scaffold is considered a "privileged structure" not only in medicinal chemistry but also in the design of synthetic molecular recognition systems, such as receptors and sensors. rsc.org Its value lies in a combination of structural rigidity, chemical stability, and the capacity for straightforward functionalization, which allows for the creation of tailored binding sites for specific guest molecules.

The design of a molecular recognition system requires the creation of a binding site (a cavity or cleft) that is sterically and electronically complementary to the target guest. The this compound framework serves as an excellent foundational element for building such systems.

Structural Scaffolding: The diaryl ether linkage provides a well-defined angular geometry between the two phenyl rings. This predictable structure can be incorporated into larger, more complex architectures, such as macrocycles, to create pre-organized cavities that minimize the entropic penalty of guest binding. researchgate.netrsc.org Macrocyclic receptors containing aryl ether bonds are a significant class of synthetic hosts. nih.gov

Functionalization: The aromatic rings can be readily substituted with other functional groups to introduce specific interaction sites. For example, hydrogen bond donors or acceptors can be installed to target polar guests, while the inherent aromatic surfaces can bind guests via π-π stacking. The diaryl ether motif has been successfully used as the core for ligands targeting biological receptors, demonstrating its suitability as a recognition element. nih.govchimia.ch

Building Hydrophobic Pockets: The p-tert-butylphenoxy moiety is a classic component used in supramolecular chemistry to construct hydrophobic pockets. As seen in p-tert-butylcalixarene-based ion-selective sensors, the bulky, nonpolar tert-butyl groups can line a cavity, creating an environment favorable for binding nonpolar guests or the nonpolar portions of amphiphilic guests. acs.org

By integrating the diaryl ether moiety into larger constructs, it is possible to design sophisticated molecular recognition systems. For example, linking multiple diaryl ether units could produce macrocyclic hosts with deep, well-defined cavities. Furthermore, attaching chromophores or fluorophores to this scaffold could lead to the development of chemosensors, where guest binding induces a change in the optical properties of the molecule, allowing for visual or spectroscopic detection. The chemical robustness and synthetic accessibility of diaryl ether derivatives make them highly attractive building blocks for the next generation of molecular recognition systems. nih.gov

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of diaryl ethers, such as the Ullmann condensation, often requires harsh reaction conditions, stoichiometric amounts of copper, and expensive ligands. nih.govrsc.org Future research is increasingly directed towards greener, more efficient, and economically viable synthetic strategies.

Key areas of development include:

Advanced Catalytic Systems: While copper and palladium catalysts are common, research is expanding to include more earth-abundant and less toxic metals like nickel and iron. researchgate.net The development of nanocatalysts, particularly those supported on magnetic nanoparticles or zeolites, offers significant advantages in terms of catalyst recovery and reusability, contributing to more sustainable processes. nih.gov

Photoredox and Electrocatalysis: Light- and electricity-driven reactions represent a frontier in sustainable synthesis. Photoredox catalysis, often in combination with nickel, can facilitate C-O cross-coupling under exceptionally mild conditions. researchgate.net These methods reduce reliance on high temperatures and strong bases, minimizing energy consumption and waste generation.

Solvent-Free and Alternative Solvent Conditions: Moving away from conventional organic solvents like DMF is a major goal. Research into solvent-free reaction conditions, potentially utilizing microwave irradiation, can dramatically reduce reaction times and simplify product isolation. researchgate.net The use of greener solvents, such as anisole (B1667542) itself or bio-derived solvents, is another promising avenue. rsc.orgmdpi.com

Ligand-Free Approaches: The design of catalytic systems that operate efficiently without the need for complex and costly ligands is a significant challenge. rsc.org Exploring reactions promoted by simple metal salts or nanoparticles under optimized conditions can lead to more atom-economical and cost-effective syntheses. jsynthchem.com

Synthetic StrategyCatalyst/MediatorKey AdvantagesRepresentative Reaction
Ullmann-Type CouplingCopper or Palladium Nanoparticles nih.govHigh efficiency, reusability, broad substrate scope.Aryl Halide + Phenol (B47542)
Photoredox/Nickel Dual CatalysisOrganic Photocatalyst + NiBr₂(dtbpy) researchgate.netMild reaction conditions, low catalyst loading.Aryl Halide + Phenol
Boronic Acid CouplingCopper(II) Acetate (B1210297) organic-chemistry.orgRoom temperature reaction, tolerance of functional groups.Arylboronic Acid + Phenol
Decarbonylative EtherificationPalladium or Nickel with Diphosphine Ligand acs.orgUses aromatic esters as starting materials, avoids aryl halides.Aromatic Ester + Phenol

Exploration of Unconventional Reactivity Patterns

Beyond its synthesis, the reactivity of the 4-(p-tert-butylphenoxy)anisole scaffold is a field ripe for exploration. Understanding and controlling its transformations can unlock new synthetic pathways and applications.

Future research should focus on:

Selective C-O Bond Cleavage and Functionalization: Developing catalytic systems that can selectively cleave one of the C-O ether bonds would allow for the stepwise functionalization of the diaryl ether core. This could lead to the synthesis of complex, unsymmetrical molecules that are otherwise difficult to access.

Transalkylation and Rearrangement Reactions: Anisole and its derivatives can undergo transalkylation (methyl group transfer) reactions over acidic catalysts like zeolites. ou.eduou.edu Investigating these reactions for this compound could provide routes to other valuable phenolic compounds. The synergy between metal sites (e.g., Platinum) and acid supports can facilitate combined transalkylation and hydrodeoxygenation, converting phenolic ethers into valuable aromatic hydrocarbons like benzene (B151609), toluene, and xylene. ou.edursc.org

Directed C-H Functionalization: The electron-rich aromatic rings of the diaryl ether are prime candidates for directed C-H activation. Research into catalysts that can selectively functionalize specific C-H bonds ortho to the ether linkage would provide a highly atom-economical method for elaborating the core structure, adding complexity and functionality without pre-functionalized starting materials.

Decarbonylative Coupling Reactions: Recent advances have shown that aromatic esters can be used in decarbonylative cross-coupling reactions to form diaryl ethers. acs.org Exploring the reverse of this process, or other unconventional couplings involving the ether oxygen, could reveal novel reactivity patterns and synthetic applications.

Reactivity PatternCatalyst/ConditionsPotential OutcomeSignificance
TransalkylationAcidic Zeolites (e.g., HBeta) ou.eduTransfer of methyl/tert-butyl groups.Synthesis of substituted phenols and cresols.
Hydrodeoxygenation (HDO)Bifunctional Pt/HBeta ou.eduRemoval of oxygen to form aromatic hydrocarbons.Upgrading biomass-derived compounds to fuels.
Directed C-H ActivationTransition Metal Catalysts (e.g., Rh, Ru)Introduction of new functional groups.Atom-economical synthesis of complex derivatives.
Selective Ether CleavageLewis Acidic or Transition Metal SystemsStepwise modification of the diaryl ether.Access to unsymmetrical biaryls.

Computational Design of Derivatives with Tailored Properties

Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized, saving significant time and resources. Applying these methods to this compound can guide the development of new materials with specific, enhanced characteristics.

Future computational efforts should include:

Structure-Property Relationship Studies: Using Density Functional Theory (DFT), researchers can calculate key electronic properties such as the HOMO-LUMO gap, dipole moment, and polarizability. mdpi.comacs.org By systematically modifying the substituents on the diaryl ether backbone in silico, it is possible to build predictive models that correlate molecular structure with desired optical, electronic, or thermal properties.

Predicting Non-Linear Optical (NLO) Properties: Diaryl ethers are found in materials with NLO properties. researchgate.net Computational screening of new derivatives of this compound can identify candidates with high hyperpolarizability, which is crucial for applications in optoelectronics and photonics.

Modeling Intermolecular Interactions: For applications in liquid crystals or self-assembling materials, understanding how molecules interact with each other is critical. Molecular dynamics simulations can predict how derivatives will pack in the solid state or behave in solution, guiding the design of materials with specific mesomorphic phases or aggregation behaviors. mdpi.com

Virtual Screening for Biological Activity: The diaryl ether scaffold is a "privileged structure" in medicinal chemistry. acs.org While this article excludes safety and dosage, the use of molecular docking to predict the binding affinity of novel derivatives to biological targets (e.g., enzymes or receptors) is a valid research direction for discovering new applications in biotechnology or as biochemical probes. mdpi.comnih.gov

Computational MethodPredicted PropertyTarget Application Area
Density Functional Theory (DFT)Electronic structure, HOMO-LUMO gap, absorption spectra. mdpi.comOrganic electronics, dyes, NLO materials.
Time-Dependent DFT (TD-DFT)Excited state properties, theoretical UV-Vis spectra. researchgate.netPhotovoltaics, optical limiters.
Molecular Dynamics (MD)Molecular conformation, intermolecular packing, diffusion. mdpi.comLiquid crystals, polymers, membranes.
Molecular DockingBinding affinity and mode to biological targets. nih.govBiochemical probes, enzyme inhibitors.

Expanding Applications in Emerging Fields of Materials Science and Catalysis

The robust nature and tunable properties of the this compound structure make it an excellent candidate for use in next-generation technologies.

Promising areas for future applications include:

High-Performance Polymers and Resins: The tert-butyl group is often used as a chain stopper to control molecular weight in polymers like polycarbonates and phenolic resins. wikipedia.org Research into incorporating the entire this compound unit as a monomer or additive could lead to polymers with enhanced thermal stability, dielectric properties, or processability.

Organic Electronics: The conjugated π-system of the diaryl ether core is a fundamental component for organic electronic materials. Derivatives could be developed as hole-transport materials in perovskite solar cells or as components in Organic Light-Emitting Diodes (OLEDs). mdpi.com The tert-butyl and methoxy (B1213986) groups can be used to tune solubility and energy levels.

Advanced Optical Materials: Phthalocyanines substituted with 4-tert-butylphenoxy groups have been investigated for their non-linear optical absorption properties, which are important for optical limiting devices that protect sensors from high-intensity laser light. researchgate.net Further exploration of this compound as a building block for such materials is warranted.

Ligands for Homogeneous Catalysis: Axially chiral diaryl ethers are valuable as ligands in asymmetric catalysis. nih.gov Synthesizing chiral derivatives of this compound could lead to new, highly effective ligands for creating enantiomerically pure compounds, a critical need in the pharmaceutical industry.

Emerging FieldSpecific ApplicationKey Property of Diaryl Ether
Polymer ScienceMonomer for high-performance resins. wikipedia.orgThermal stability, controlled reactivity.
Organic ElectronicsHole-transport material in solar cells. mdpi.comTunable electronic energy levels, processability.
Non-Linear OpticsComponent of optical limiting materials. researchgate.netHigh polarizability, conjugated π-system.
Asymmetric CatalysisBackbone for chiral ligands. nih.govStructural rigidity, stereochemical control.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for 4-(p-Tert-butylphenoxy)anisole to ensure high yield and purity?

  • Methodological Answer :

  • Coupling Reactions : Use Ullmann or Suzuki-Miyaura coupling to attach the tert-butylphenoxy group to anisole. For example, evidence from aryl halide coupling with anisole derivatives (e.g., 4-bromoanisole) using palladium catalysts under inert atmospheres (N₂/Ar) achieves ~86% yield when monitored by GC-MS and purified via column chromatography .
  • Demethylation : Controlled demethylation of methoxy groups using hydrogen iodide (HI) under reflux, followed by neutralization with NaHCO₃, ensures selective deprotection without degrading the tert-butyl group .
  • Purification : Recrystallization in ethanol/water mixtures (7:3 v/v) removes unreacted precursors, confirmed by HPLC with >99% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (CDCl₃, 400 MHz) identify key signals: tert-butyl protons at δ 1.3–1.4 ppm and methoxy protons at δ 3.8–3.9 ppm. Aromatic protons appear between δ 6.7–7.2 ppm, with splitting patterns confirming substitution .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) detects molecular ion peaks at m/z 236.35 (M+H⁺), with fragmentation patterns matching computational predictions .
  • UV-Vis : Absorbance maxima at 270–280 nm (π→π* transitions) in acetonitrile, useful for monitoring photodegradation kinetics .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may cause irritation, as noted in safety sheets for structurally similar tert-butylphenols .
  • Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., HI during demethylation) .
  • Waste Disposal : Segregate halogenated waste (e.g., from brominated intermediates) and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported non-covalent interaction energies of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model van der Waals interactions with CO₂ clusters. Compare binding energies (e.g., 25–30 kJ/mol) with experimental photoelectron spectra to validate theoretical models .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. THF) to explain variations in experimental diffusion coefficients .

Q. What experimental design strategies address conflicting catalytic hydrogenation data for anisole derivatives?

  • Methodological Answer :

  • Parameter Optimization : Vary catalyst loading (e.g., 200–500 mg Pt/Al₂O₃), temperature (250–350°C), and reaction time (2–6 hrs) to identify optimal conditions. Batch data shows higher conversion (>90%) at 350°C but risks tert-butyl group cleavage .
  • In Situ Monitoring : Use GC-MS or FTIR to track intermediate formation (e.g., phenol vs. cyclohexanol) and adjust H₂ pressure (10–50 bar) to suppress side reactions .

Q. How do temperature-dependent spectroscopic properties of this compound at air-ice interfaces inform environmental fate studies?

  • Methodological Answer :

  • Low-Temperature Spectroscopy : Measure diffuse reflectance UV-Vis spectra of ice samples doped with the compound (77–298 K). Ice matrix effects redshift absorbance peaks by 10–15 nm, indicating altered photodegradation pathways in cold environments .
  • Emission Quenching : Compare fluorescence lifetimes (τ) in aqueous vs. frozen states using time-resolved spectroscopy. Ice confinement reduces τ by 30–40%, suggesting suppressed radical formation .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stability ranges for this compound?

  • Methodological Answer :

  • TGA-DSC : Conduct thermogravimetric analysis under N₂ (10°C/min) to differentiate decomposition steps. Mass loss at 200–250°C corresponds to methoxy group degradation, while tert-butyl cleavage occurs >300°C. Discrepancies arise from heating rate variations or impurities in earlier studies .
  • Isothermal Testing : Anneal samples at 150°C for 24 hrs and analyze via FTIR. Absence of carbonyl peaks (1700 cm⁻¹) confirms stability below 200°C .

Tables for Key Data

Property Experimental Value Technique Reference
Melting Point85–87°CDSC
λmax (UV-Vis)275 nmEthanol solution
Catalytic Conversion (350°C)92% (Pt/Al₂O₃)GC-MS
Binding Energy (CO₂ cluster)28.5 kJ/molDFT/Photoelectron spectra

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.